3,5-DIETHYL 4-(4-BROMOPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIETHYL 4-(4-BROMOPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a dihydropyridine derivative. Dihydropyridines are a class of compounds known for their extensive use in medicinal chemistry, particularly as calcium channel blockers in the treatment of hypertension . This compound features a bromophenyl group, which can influence its reactivity and biological activity.
Preparation Methods
The synthesis of 3,5-DIETHYL 4-(4-BROMOPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch reaction. This reaction is a multi-component condensation involving ethyl acetoacetate, ammonium acetate, and an appropriate aldehyde, in this case, 4-bromobenzaldehyde . The reaction is usually carried out in an ethanol medium at elevated temperatures (around 60°C) to yield the desired dihydropyridine derivative .
Chemical Reactions Analysis
3,5-DIETHYL 4-(4-BROMOPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: As a dihydropyridine derivative, it is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Antimicrobial Activity: Studies have shown that similar compounds exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
Antioxidant Properties: The compound has been evaluated for its antioxidant potential, which is crucial in developing treatments for oxidative stress-related diseases.
Mechanism of Action
The primary mechanism of action for dihydropyridine derivatives, including 3,5-DIETHYL 4-(4-BROMOPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, involves the inhibition of L-type calcium channels. By blocking these channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and a subsequent decrease in blood pressure . This mechanism is particularly beneficial in treating hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in treating hypertension.
3,5-DIETHYL 4-(4-BROMOPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the bromophenyl group, which can enhance its reactivity and potentially its biological activity .
Properties
IUPAC Name |
diethyl 4-(4-bromophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4/c1-4-23-17(21)14-10-20(3)11-15(18(22)24-5-2)16(14)12-6-8-13(19)9-7-12/h6-11,16H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKDGXCQJBGHAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Br)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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